molecular formula C14H7FINO2 B11543186 5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione

5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11543186
M. Wt: 367.11 g/mol
InChI Key: SKXISZHDPZZQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features both fluorine and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the iodination of a fluorinated aromatic precursor followed by cyclization to form the isoindole structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable electrochemical synthesis methods. For example, the anodic oxidation of iodobiaryls in a simple undivided electrolysis cell can be used to produce diaryliodonium salts, which can then be further transformed into the target compound . This method is efficient and generates minimal chemical waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, including amines, ethers, and thiols.

Scientific Research Applications

5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s ability to form strong bonds with biological molecules, potentially leading to the inhibition or activation of specific enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of fluorine and iodine atoms within an isoindole structure. This combination imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the compound’s structure allows for the formation of stable complexes with various biological molecules, making it a valuable tool in scientific research.

Properties

Molecular Formula

C14H7FINO2

Molecular Weight

367.11 g/mol

IUPAC Name

5-fluoro-2-(4-iodophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7FINO2/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)10-4-2-9(16)3-5-10/h1-7H

InChI Key

SKXISZHDPZZQNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.